(S)-tert-butyl 1-hydroxybut-3-en-2-ylcarbamate
Overview
Description
(S)-tert-butyl 1-hydroxybut-3-en-2-ylcarbamate is a chemical compound with the molecular formula C9H17NO3 and a molecular weight of 187.24 g/mol . It is a useful research compound, often employed as an intermediate in the synthesis of various natural product derivatives and pharmaceutical intermediates.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl 1-hydroxybut-3-en-2-ylcarbamate typically involves the protection of amino groups and subsequent esterification. One common method includes the reaction of tert-butyl carbamate with (S)-1-hydroxybut-3-en-2-ylamine under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar steps as laboratory methods, scaled up to meet industrial demands. This includes the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(S)-tert-butyl 1-hydroxybut-3-en-2-ylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides and amines are typically employed under basic conditions.
Major Products Formed
The major products formed from these reactions include carbonyl compounds, alcohol derivatives, and substituted carbamates .
Scientific Research Applications
(S)-tert-butyl 1-hydroxybut-3-en-2-ylcarbamate has several applications in scientific research:
Synthesis of Natural Product Derivatives: It serves as a key intermediate in the synthesis of natural products like jaspine B, which has cytotoxic activity against human carcinoma cell lines.
Pharmaceutical Synthesis: The compound is used in the development of pharmaceutical intermediates, such as lymphocyte function-associated antigen 1 inhibitors, which are important in immunomodulatory drugs.
Structural Characterization Studies: Advanced techniques like 2D heteronuclear NMR experiments are used to study the molecular structure and properties of this compound.
Development of Antioxidants and Aromatic Compounds: It is involved in the synthesis of antioxidants and aromatic compounds used in food preservation and cosmetics.
Building Blocks in Organic Synthesis: The compound is a crucial building block in organic synthesis, used to create protected nitrones and hydroxylamines.
Mechanism of Action
The mechanism of action of (S)-tert-butyl 1-hydroxybut-3-en-2-ylcarbamate involves its role as an intermediate in various synthetic pathways. It interacts with specific molecular targets and pathways to facilitate the synthesis of more complex molecules. The exact molecular targets and pathways depend on the specific application and the final product being synthesized.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl (1-hydroxybut-3-en-2-yl)carbamate
- tert-butyl N-[(1S)-1-(hydroxymethyl)allyl]carbamate
- tert-butyl [(1S)-1-(hydroxymethyl)prop-2-en-1-yl]carbamate
Uniqueness
(S)-tert-butyl 1-hydroxybut-3-en-2-ylcarbamate is unique due to its specific stereochemistry, which is crucial for its role in the synthesis of chiral molecules. This stereochemistry allows for the selective synthesis of enantiomerically pure compounds, which is important in pharmaceutical applications .
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-hydroxybut-3-en-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-5-7(6-11)10-8(12)13-9(2,3)4/h5,7,11H,1,6H2,2-4H3,(H,10,12)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVYNSIWYIWTCK-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CO)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452985 | |
Record name | (S)-tert-butyl 1-hydroxybut-3-en-2-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60452985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91103-37-6 | |
Record name | (S)-tert-butyl 1-hydroxybut-3-en-2-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60452985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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